molecular formula C15H17NO4S B12598587 4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide CAS No. 877814-65-8

4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide

Cat. No.: B12598587
CAS No.: 877814-65-8
M. Wt: 307.4 g/mol
InChI Key: DRYRKBPFODUZCI-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide is an organic compound known for its unique chemical structure and properties. This compound features a sulfonamide group attached to a benzene ring, with hydroxyl groups positioned at specific locations on the aromatic rings. Its chemical formula is C15H17NO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 4-hydroxy-N-propylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling temperature, pressure, and pH ensures consistent product quality. The final product is typically isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups play a crucial role in binding to these targets, leading to the modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-(4-hydroxyphenyl)benzamide
  • 4-Hydroxy-N-(4-hydroxyphenyl)-N-methylbenzene-1-sulfonamide
  • 4-Hydroxy-N-(4-hydroxyphenyl)-N-ethylbenzene-1-sulfonamide

Uniqueness

4-Hydroxy-N-(4-hydroxyphenyl)-N-propylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both hydroxyl and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

877814-65-8

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

4-hydroxy-N-(4-hydroxyphenyl)-N-propylbenzenesulfonamide

InChI

InChI=1S/C15H17NO4S/c1-2-11-16(12-3-5-13(17)6-4-12)21(19,20)15-9-7-14(18)8-10-15/h3-10,17-18H,2,11H2,1H3

InChI Key

DRYRKBPFODUZCI-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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